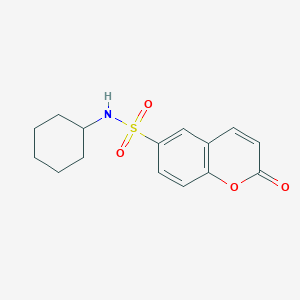

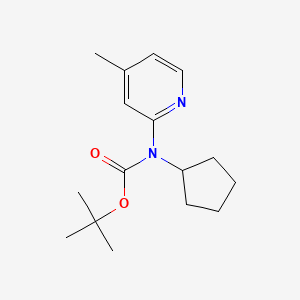

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of new coumarin-6-sulfonamides, including “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide”, have been synthesized as potential antibacterial agents . The reaction of coumarin with chlorosulfonic acid was found to yield the corresponding coumarin sulfonyl chloride . In the next step, coumarin sulfonyl chloride was reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides in good to excellent yields .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” has been elucidated by IR, 1H NMR, and 13C NMR spectroscopy and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” involve the reaction of coumarin with chlorosulfonic acid to yield the corresponding coumarin sulfonyl chloride . This is then reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Agents

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been explored for their potential as antimicrobial and antitumor agents. A study by Okasha et al. (2019) synthesized novel sulfonamide compounds with a chromene azo motif, which showed promising antibacterial, antifungal, and cytotoxic screening against cancer cell lines like HCT-116, HepG-2, and MCF-7. These compounds also demonstrated inhibitory effects against HDAC classes and Tubulin polymerization, indicating potential as antitumor drug candidates (Okasha et al., 2019).

Synthesis and Evaluation of Derivatives for Antimicrobial Activities

Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These were primarily aimed for use as antimicrobial agents. The study reported the successful synthesis of various derivatives, such as thiazole, pyridone, and chromene, with sulfonamide moieties. The in vitro antibacterial and antifungal activities of these compounds showed promising results (Darwish et al., 2014).

Potential in Photophysics and Photochemistry

Lenoble and Becker (1986) explored the photophysics and photochemistry of chromenes, including derivatives like N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide. Their study examined natural and synthetic chromenes, focusing on their triplet transients, photochromism, and fluorescence lifetimes. Such research highlights the potential application of these compounds in areas like photochemical sensors or optical devices (Lenoble & Becker, 1986).

Catalysis and Synthesis

A study by Khalil, Atashrazm, and Rasoulian (2019) discussed the use of N-sulfonated cyclohexylhydantoin in catalysis, particularly for the synthesis of chromene derivatives. This highlights the potential of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide in facilitating chemical reactions, particularly in solvent-free conditions, which could be significant in green chemistry applications (Khalil, Atashrazm, & Rasoulian, 2019).

Wirkmechanismus

While the specific mechanism of action for “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” is not mentioned, it is known that coumarins and sulfonamide derivatives have been identified as antibacterial agents . They have bacterial-growth inhibitory potential, particularly against Gram-positive species .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIGHLUMBOPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)

![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)